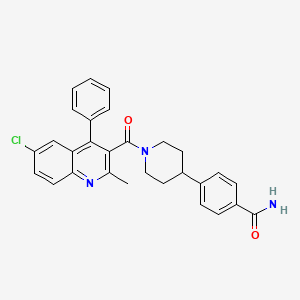
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a quinoline core, a piperidine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the benzamide group. Common synthetic methods include:
Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.
Amidation: Formation of the benzamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
化学反应分析
Types of Reactions
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
科学研究应用
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
N-(piperidine-4-yl) benzamide derivatives: These compounds share structural similarities and have been studied for their cytotoxic effects against cancer cells.
1,4-Disubstituted piperidines: These compounds have shown high selectivity for resistant Plasmodium falciparum.
Uniqueness
4-(1-(6-Chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl)benzamide is unique due to its specific combination of a quinoline core, piperidine ring, and benzamide moiety. This structural arrangement imparts distinct pharmacological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
1226918-01-9 |
|---|---|
分子式 |
C29H26ClN3O2 |
分子量 |
484.0 g/mol |
IUPAC 名称 |
4-[1-(6-chloro-2-methyl-4-phenylquinoline-3-carbonyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C29H26ClN3O2/c1-18-26(27(21-5-3-2-4-6-21)24-17-23(30)11-12-25(24)32-18)29(35)33-15-13-20(14-16-33)19-7-9-22(10-8-19)28(31)34/h2-12,17,20H,13-16H2,1H3,(H2,31,34) |
InChI 键 |
OUGBUCGHKZCPSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)N4CCC(CC4)C5=CC=C(C=C5)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















